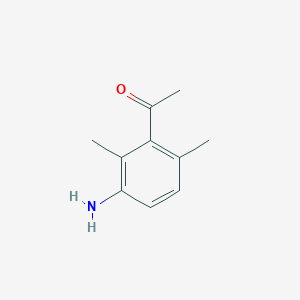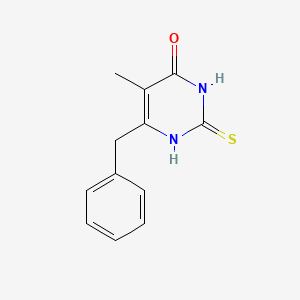
6-Benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of benzylamine, methyl acetoacetate, and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the methyl group at the 5-position.
5-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the benzyl group at the 6-position.
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks both the benzyl and methyl groups.
Uniqueness
6-Benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both benzyl and methyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
6-benzyl-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(13-12(16)14-11(8)15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) |
Clave InChI |
LMYJDTWTSBWPEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=S)NC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
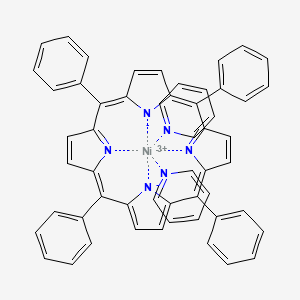
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
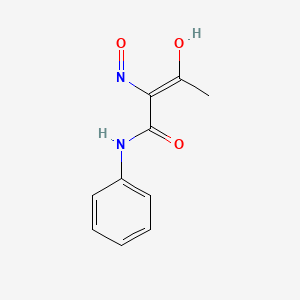

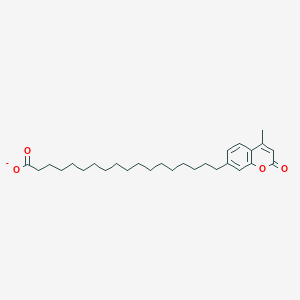
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

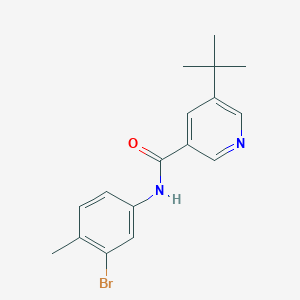
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
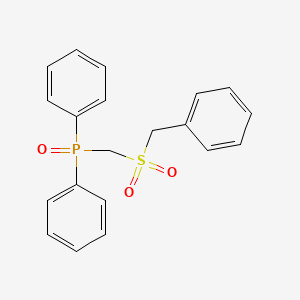
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
